

T-26c collagen inhibition vs standard treatments

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Compound Focus: T-26c

CAS No.: 869296-13-9

Cat. No.: S544360

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T-26c Profile and Experimental Data

The table below summarizes the available quantitative data for **T-26c** from scientific research:

Property	Description / Value
Target	Matrix Metalloproteinase-13 (MMP-13) [1] [2]
Reported Potency (IC ₅₀)	6.75 pM (picomolar) [2]
Reported Selectivity	>2,600-fold selectivity over other related metalloenzymes [2]
Reported In Vitro Efficacy	87.4% inhibition of collagen breakdown at 0.1 μM (micromolar) in a cytokine-stimulated cartilage model [2]
Key Characteristic	High potency and exceptional selectivity for MMP-13 [2]

Experimental Context and Methodology

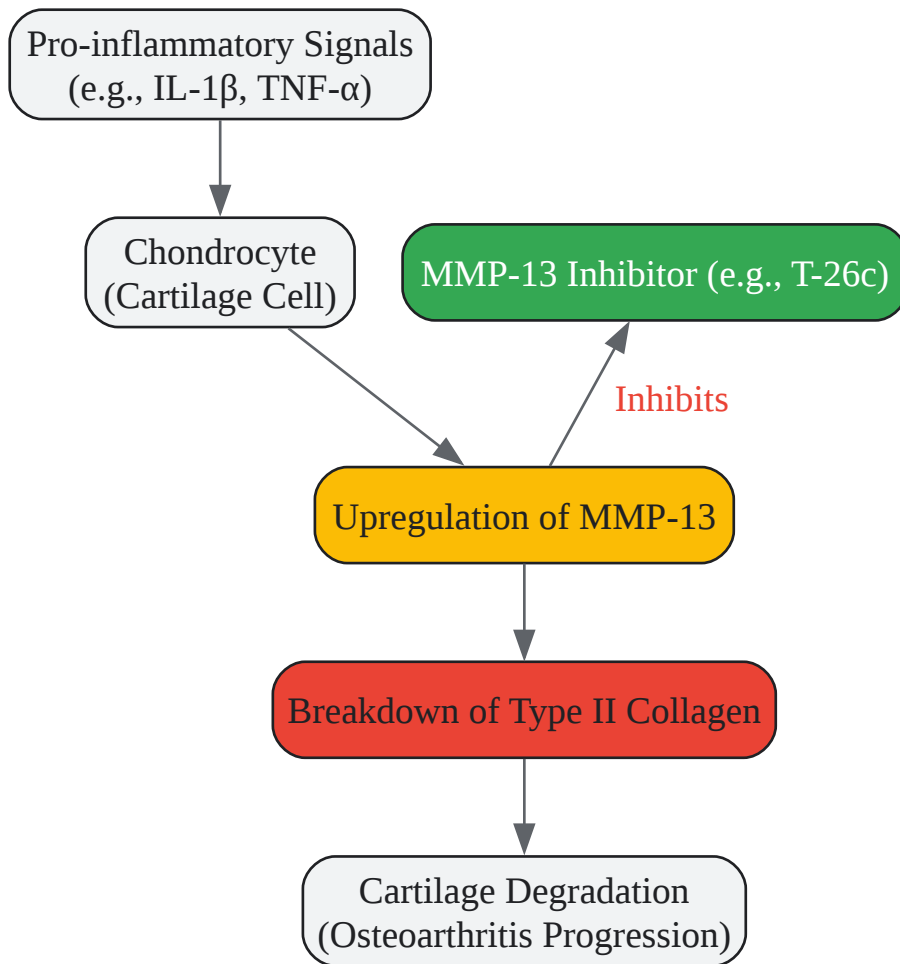
The data for **T-26c** is derived from specific experimental models that are relevant for preclinical drug screening.

- **In Vitro Model:** The efficacy data (87.4% inhibition of collagen breakdown) was obtained from a model using cartilage stimulated with cytokines (IL-1 β and oncostatin M) to induce a disease state similar to osteoarthritis [2].
- **Alternative Preclinical Model:** A 2024 study highlights the use of a **GelMA-alginate hydrogel** as a 3D in vitro model for screening MMP-13 inhibitors. This model is designed to mimic the native cartilage environment and can be induced by cytokines like IL-1 β and TNF- α . The readout for efficacy is the reduction in the concentration of C2C, a marker for type II collagen breakdown, measured by ELISA [1]. This model is proposed as a more reproducible alternative to human cartilage explants [1].

The Role of MMP-13 in Osteoarthritis

MMP-13 is a critical enzyme targeted in osteoarthritis (OA) drug development. It aggressively breaks down **type II collagen**, the primary structural component of articular cartilage [1]. Inhibiting MMP-13 is a key strategy for developing Disease-Modifying Osteoarthritis Drugs (DMOADs), which aim to slow the underlying disease progression by preserving cartilage structure, rather than just managing symptoms [1].

The following diagram illustrates the mechanism of cartilage degradation in OA and how MMP-13 inhibitors like **T-26c** are hypothesized to work:



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Information Gaps and Next Steps for Research

The search results confirm that while MMP-13 is a major therapeutic target, very few drugs in this class have reached clinical trials [1]. This lack of approved drugs likely explains the difficulty in finding a direct, data-driven comparison between a pre-clinical probe like **T-26c** and "standard treatments."

To build a more complete comparison guide, you may need to:

- **Investigate Clinical-Stage Candidates:** Search for patents or clinical trial registries for MMP-13 inhibitors that have entered Phase I or II trials to find more advanced comparators.
- **Define "Standard Treatments":** Compare **T-26c**'s mechanism not just to other experimental DMOADs, but also to current standard of care (e.g., pain relievers, anti-inflammatories, physical therapy) while noting their different goals (symptom relief vs. disease modification).

- **Seek Head-to-Head Studies:** Look for specialized review articles or preclinical studies that directly compare the efficacy of multiple MMP-13 inhibitors within the same experimental system.

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References

1. Screening of MMP-13 Inhibitors Using a GelMA-Alginate ... [pmc.ncbi.nlm.nih.gov]
2. T-26c | MMP-13 Inhibitor [medchemexpress.com]

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